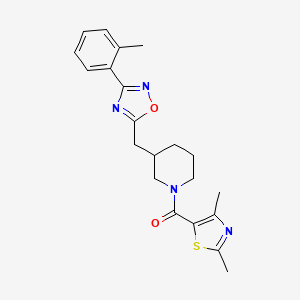
(2,4-Dimethylthiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylthiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,4-Dimethylthiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule notable for its intricate structure comprising multiple heterocyclic rings. This compound belongs to the class of thiazole and oxadiazole derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O2S, with a molecular weight of 396.5 g/mol. The structure features a thiazole ring, an oxadiazole moiety, and a piperidine substituent, contributing to its biological activity. The presence of these functional groups enhances its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1705365-19-0 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 25 μg/mL against Staphylococcus aureus .
Anticancer Potential
The anticancer properties of thiazole and oxadiazole derivatives have been widely documented. These compounds often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For example, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines . The mechanism of action is thought to involve the inhibition of COX enzymes, which play a crucial role in tumor progression .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives exhibit selective inhibition of COX-II with minimal effects on COX-I, making them potential candidates for anti-inflammatory therapies . One study reported an IC50 value for a related compound at 0.52 μM against COX-II, indicating strong anti-inflammatory potential .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives against Escherichia coli and Klebsiella pneumoniae, revealing that some derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Evaluation : In a recent investigation, several oxadiazole-thiazole hybrids were synthesized and tested for their anticancer properties against breast cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 0.1 to 1 µM .
- Inflammation Model : An animal model study assessed the anti-inflammatory effects of a thiazole derivative in induced arthritis. The treated group showed a reduction in inflammatory markers compared to the control group .
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-13-7-4-5-9-17(13)20-23-18(27-24-20)11-16-8-6-10-25(12-16)21(26)19-14(2)22-15(3)28-19/h4-5,7,9,16H,6,8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQXFNETICSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=C(S4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














